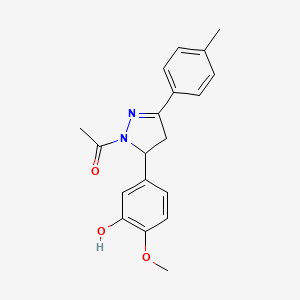

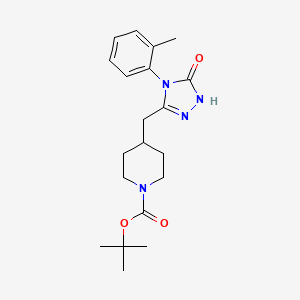

4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a nitro group and a tetrahydrodibenzofuran ring, which could contribute to its chemical properties and potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzenesulfonamide moiety would likely contribute to the polarity of the molecule, while the tetrahydrodibenzofuran ring could potentially influence its three-dimensional conformation .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- Singlet Oxygen Generation for Cancer Treatment : The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated remarkable properties for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties. These features indicate potential applications in cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Drug Design and Molecular Docking

- Cyclooxygenase-2 Inhibition : A study on the synthesis and crystal structure of a specific N-benzyl-2-nitrobenzenesulfonamide derivative highlighted its application in molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. This work underscores the utility of such compounds in designing inhibitors for specific enzymes involved in inflammatory processes (Al-Hourani et al., 2016).

Chemical Synthesis and Drug Discovery

- Diverse Chemical Transformations : Benzenesulfonamides have been used as key intermediates in solid-phase synthesis, demonstrating versatility in generating a variety of privileged scaffolds. This review highlights their application in mining the chemical space for drug discovery and other chemical transformations (Fülöpová & Soural, 2015).

Anticancer Activity

- Evaluation of Anticancer Activity : Research on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules revealed their potential for anticancer activity. Certain compounds exhibited significant activity against various human cancer cell lines, highlighting the therapeutic potential of benzenesulfonamide derivatives in oncology (Kumar et al., 2015).

Antifungal and Antibacterial Applications

- Antifungal and Antibacterial Agents : Novel sulfamoylbenzoates showing significant cytotoxic activity against Malassezia furfur were identified, suggesting their potential as drug candidates against skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).

Zukünftige Richtungen

Given the complexity of this molecule and the presence of several functional groups known to have biological activity, it could be a promising candidate for further study in medicinal chemistry or drug discovery. Future research could focus on synthesizing the compound and studying its physical and chemical properties, reactivity, and biological activities .

Eigenschaften

IUPAC Name |

4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-12-6-8-14(11-17(12)21(22)23)27(24,25)20-13-7-9-19-16(10-13)15-4-2-3-5-18(15)26-19/h6-11,20H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUGCUMNEYRUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2815466.png)

![3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2815470.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815472.png)

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)

![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)